Cas no 113525-98-7 (methyl 4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate)

Methyl 4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate is a chiral β-hydroxy ester derivative with a tert-butoxycarbonyl (Boc) protected amine group. This compound is valuable in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules, due to its bifunctional reactivity. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions. The hydroxyl and ester moieties offer versatile sites for further functionalization, including oxidation, reduction, or nucleophilic substitution. Its well-defined stereochemistry makes it useful in asymmetric synthesis. The compound is typically handled under inert conditions to preserve its integrity. It serves as a key intermediate in peptidomimetics and other nitrogen-containing scaffolds.
methyl 4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate structure
113525-98-7 structure
Product Name:methyl 4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate
CAS No:113525-98-7
MF:C10H19NO5
MW:233.261563539505
CID:2135234
PubChem ID:13047568
Update Time:2025-05-22

methyl 4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate Chemical and Physical Properties

Names and Identifiers

    • 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxyButanoic acid methyl ester
    • methyl 4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate
    • methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate
    • DA-21756
    • AT39038
    • 113525-98-7
    • METHYL 4-((TERT-BUTOXYCARBONYL)AMINO)-3-HYDROXYBUTANOATE
    • EN300-1880362
    • SCHEMBL15297382
    • Inchi: 1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-7(12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)
    • InChI Key: WETGJOXWBLZCIN-UHFFFAOYSA-N
    • SMILES: O(C(NCC(CC(=O)OC)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 233.12632271Da
  • Monoisotopic Mass: 233.12632271Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 84.9Ų

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Additional information on methyl 4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate

Methyl 4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate: A Comprehensive Overview

Methyl 4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate, identified by the CAS number 113525-98-7, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structure, which combines a tert-butoxy group with a carbonylamino moiety and a hydroxyl group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and synthesis.

The tert-butoxy group in the molecule plays a crucial role in stabilizing the intermediate during synthesis. This stability is particularly important in reactions where intermediates are prone to decomposition or side reactions. Recent studies have highlighted the effectiveness of this group in facilitating controlled reactivity, making it a valuable component in the synthesis of complex molecules.

The carbonylamino group contributes to the compound's ability to participate in various chemical transformations, such as amidation and esterification reactions. These reactions are fundamental in the construction of bioactive molecules, including peptides and polyamides. The hydroxyl group at the 3-position further enhances the compound's versatility by enabling additional functionalization through oxidation or protection/deprotection strategies.

Recent advancements in synthetic methodology have led to more efficient routes for the preparation of methyl 4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate. For instance, researchers have developed catalytic asymmetric synthesis techniques that allow for the enantioselective formation of this compound. Such methods are particularly advantageous in the context of drug discovery, where stereochemistry plays a critical role in determining biological activity.

In terms of applications, methyl 4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate has shown promise as an intermediate in the synthesis of bioactive compounds. Its ability to undergo multiple transformations makes it a valuable building block in medicinal chemistry. For example, it has been used as a precursor in the development of peptide-based drugs, where its functional groups can be strategically modified to achieve desired pharmacokinetic properties.

Moreover, the compound's structural features make it an ideal candidate for exploring new chemical space in drug design. The combination of a tert-butoxy group with a hydroxyl and carbonylamino group provides opportunities for exploring diverse biological activities, such as enzyme inhibition or receptor binding. Recent studies have demonstrated its potential as a lead compound in anti-inflammatory and anticancer drug discovery programs.

From an analytical standpoint, methyl 4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate has been thoroughly characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided detailed insights into its molecular structure and purity, ensuring its reliability as a starting material for further research.

In conclusion, methyl 4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate (CAS No. 113525-98-7) is a multifaceted compound with significant potential in organic synthesis and pharmaceutical research. Its unique combination of functional groups and versatile reactivity make it an invaluable tool for chemists and biologists alike. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly play an increasingly important role in advancing drug discovery and development.

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